molecular formula C10H9N3O2 B1492462 1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 2097986-09-7

1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No. B1492462
CAS RN: 2097986-09-7
M. Wt: 203.2 g/mol
InChI Key: UYFAHJWJHLGVQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines, which are four-membered heterocycles, are significant in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . Some of the most important developments include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .


Molecular Structure Analysis

The molecular structure of 1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid is defined by its molecular formula, C11H9N3O2.


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Biochemical Research and Protein Synthesis Azetidine-2-carboxylic acid (AZ), an analog of proline, has been utilized to investigate the relationship between protein synthesis and ion transport. AZ influences ion uptake and release in plants, offering insights into cellular mechanisms affected by analogs of natural amino acids (Pitman et al., 1977).

Pharmaceutical Development Azetidine compounds have found application in the synthesis of pharmaceuticals, such as the development of antibacterial agents and the exploration of new therapeutic molecules. For instance, 7-azetidinylquinolones exhibit significant antibacterial activity, indicating the potential of azetidine derivatives in antibiotic development (Frigola et al., 1994).

Agricultural and Food Chain Impact Azetidine-2-carboxylic acid has been identified in sugar beets and table beets, suggesting its presence in the human food chain and potential implications for health and disease research (Rubenstein et al., 2009).

Synthetic Chemistry The synthesis and manipulation of azetidine derivatives, including ethylideneazetidine-2-carboxylic acid, highlight the versatility of these compounds in organic chemistry, enabling the creation of novel molecules with potential application in diverse fields (Bauman & Duthaler, 1988).

Antimicrobial and Antitubercular Activities Novel pyrimidine-azetidinone analogues have been developed with significant in vitro antimicrobial and antitubercular activities, underscoring the potential of azetidine derivatives in combating infectious diseases (Chandrashekaraiah et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It also mentions that the product and its empty container should be kept away from heat and sources of ignition .

Future Directions

The future directions of research on azetidines, in general, include further developments in the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . There is also interest in using azetidines as motifs in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name

1-(6-ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-2-8-3-9(12-6-11-8)13-4-7(5-13)10(14)15/h1,3,6-7H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFAHJWJHLGVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=N1)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid
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1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid
Reactant of Route 6
1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid

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